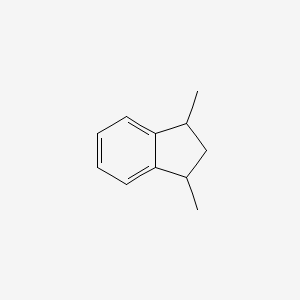
(2,4,6-trichlorophenyl) sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-trichlorophenyl) sulfamate is a chemical compound with the molecular formula C6H4Cl3NO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfamic acid group and a 2,4,6-trichloro-phenyl ester group, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 2,4,6-trichloro-phenyl ester typically involves the esterification of sulfamic acid with 2,4,6-trichloro-phenol. This reaction can be carried out using various reagents and catalysts to facilitate the esterification process. Commonly used reagents include acid anhydrides and acid chlorides, while catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of sulfamic acid 2,4,6-trichloro-phenyl ester may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The choice of reagents and catalysts in industrial production is influenced by factors such as cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,6-trichlorophenyl) sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trichloro-phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium
Propriétés
Numéro CAS |
25998-95-2 |
|---|---|
Formule moléculaire |
C6H4Cl3NO3S |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
(2,4,6-trichlorophenyl) sulfamate |
InChI |
InChI=1S/C6H4Cl3NO3S/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H,(H2,10,11,12) |
Clé InChI |
YZGYKEJWCZUPMT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide](/img/structure/B8566489.png)





![6-Chloro-2-chloromethyl-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B8566529.png)
![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B8566551.png)
![2-[2-(4-Bromophenyl)propyl]pyridine](/img/structure/B8566553.png)


